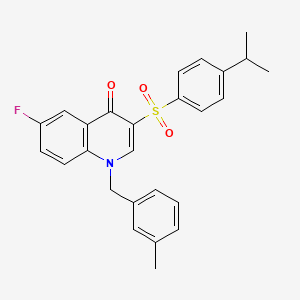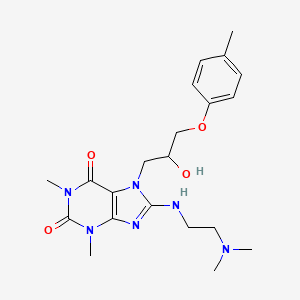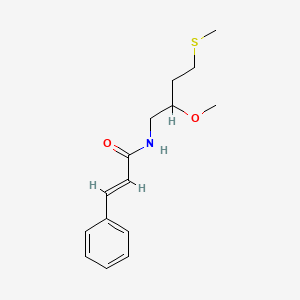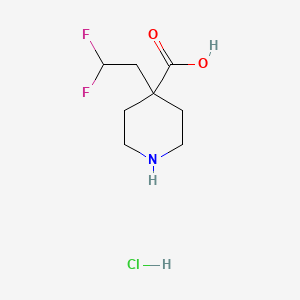![molecular formula C21H18F6N6O B2955754 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 413580-45-7](/img/structure/B2955754.png)
6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a morpholine ring, a triazine ring, and trifluoromethyl groups attached to phenyl rings. Morpholine is a common motif in pharmaceuticals and agrochemicals . Trifluoromethyl groups are often used to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The morpholinyl and bis(trifluoromethylphenyl) groups are attached to the triazine ring at the 2,4-diamine positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially improving its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist
One study discusses a compound with a similar structure, focusing on its role as a neurokinin-1 (NK1) receptor antagonist. This compound was found effective in pre-clinical tests for emesis and depression, highlighting its potential in neuroscience and pharmacology (Harrison et al., 2001).
Chemical Modification and Synthesis
Another study involves the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a class related to the compound . This research focuses on synthetic chemistry and the development of new chemical entities (Collins et al., 2000).
PI3K/mTOR Inhibition for Cancer Therapy
A bis(morpholino-1,3,5-triazine) derivative has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a key in cell proliferation and survival. This compound showed efficacy in preclinical cancer models, suggesting its application in cancer research and therapy (Venkatesan et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
Research on triazine compounds has shown their utility in improving the driving voltages and efficiencies of OLEDs. This highlights the compound's relevance in materials science and electronic device engineering (Matsushima et al., 2010).
Cytotoxicity and Anticancer Research
A study on a similar morpholine-triazine compound evaluated its cytotoxic effects on human fibroblasts, blood mononuclear cells, and breast cancer cells. This research is significant in understanding the compound's potential as an anticancer agent (Limareva et al., 2021).
Wirkmechanismus
Target of Action
The primary target of this compound is Integrin alpha-L . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The binding of integrins to their ligands in the extracellular matrix leads to a series of intracellular signaling pathways, which can influence cell migration, proliferation, and survival.
Mode of Action
It is known to interact with its target, integrin alpha-l This interaction could potentially alter the normal functioning of the cell, leading to changes in cell behavior
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-morpholin-4-yl-2-N,4-N-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6N6O/c22-20(23,24)13-3-1-5-15(11-13)28-17-30-18(32-19(31-17)33-7-9-34-10-8-33)29-16-6-2-4-14(12-16)21(25,26)27/h1-6,11-12H,7-10H2,(H2,28,29,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFBFUWKHDJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B2955676.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955679.png)

![1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2955683.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B2955688.png)
![1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione](/img/structure/B2955690.png)
![methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2955691.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2955694.png)